![molecular formula C14H20N4P2 B12813936 3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile CAS No. 6882-30-0](/img/structure/B12813936.png)
3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 222472 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Analyse Des Réactions Chimiques
NSC 222472 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of NSC 222472, leading to derivatives with different chemical and physical properties.
Applications De Recherche Scientifique
NSC 222472 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 222472 is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, NSC 222472 has industrial applications, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 222472 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, NSC 222472 exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity and influencing various cellular processes.
Comparaison Avec Des Composés Similaires
NSC 222472 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. The comparison can involve evaluating their chemical reactivity, biological activity, and potential applications. Some similar compounds may include other synthetic analogs or naturally occurring molecules with comparable properties.
Conclusion
NSC 222472 is a compound with significant potential in various scientific fields Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
6882-30-0 |
|---|---|
Formule moléculaire |
C14H20N4P2 |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
3-[2-[bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C14H20N4P2/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-4,9-14H2 |
Clé InChI |
DFQMSVHFAAZCLI-UHFFFAOYSA-N |
SMILES canonique |
C(CP(CCC#N)CCP(CCC#N)CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
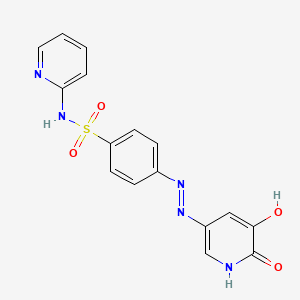
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
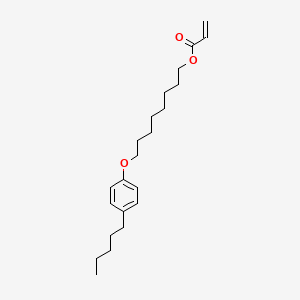
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
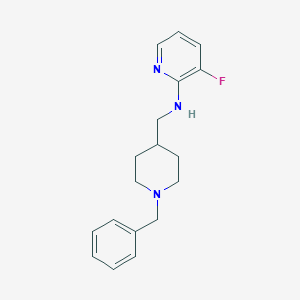

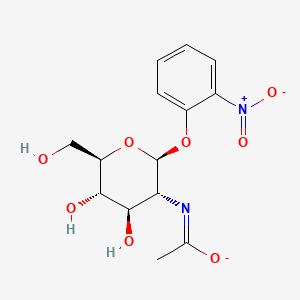

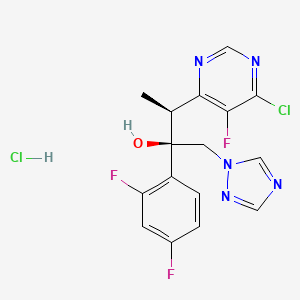
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)


